8-(4-(2-Chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound developed for its potential antiplatelet activity. [] It belongs to a class of compounds known as purine derivatives, which are characterized by a pyrimidine ring fused to an imidazole ring. These types of compounds have shown promise in various pharmacological areas, including cardiovascular health.
The synthesis of 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is detailed in a patent document []. The process involves reacting 3-methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione hydrochloride with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures.
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is proposed to exert its antiplatelet activity by blocking the platelet receptor GP IIb-IIIa. [] This receptor plays a crucial role in platelet aggregation, the process by which platelets clump together to form a blood clot. By inhibiting this receptor, the compound can potentially prevent the formation of harmful blood clots.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6